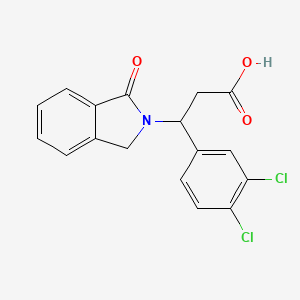
2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrazine
Übersicht
Beschreibung
The compound “2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrazine” is a heterocyclic compound that contains a pyrazine ring and a pyrrole ring. The pyrrole ring is substituted with two methyl groups at the 2 and 5 positions .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole and pyrazine rings in separate steps, followed by a coupling reaction. Pyrrole rings can be synthesized through several methods, including the Paal-Knorr Pyrrole Synthesis . Pyrazine rings can be synthesized through several methods as well, including the Chichibabin pyrazine synthesis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazine ring and a pyrrole ring. The pyrrole ring would have two methyl substituents at the 2 and 5 positions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrrole and pyrazine rings. Pyrrole rings are aromatic and can undergo electrophilic substitution reactions . Pyrazine rings can also undergo various reactions, including nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrrole and pyrazine rings, as well as the methyl substituents. For example, the compound would likely be relatively stable due to the aromaticity of the rings .Wissenschaftliche Forschungsanwendungen
2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrazine is a versatile compound with a wide range of applications in the scientific research field. It has been used in the synthesis of various organic compounds, such as polymers, pharmaceuticals, and materials. It has also been used in the synthesis of heterocyclic compounds, such as imidazoles and pyrazoles, for use in medicinal chemistry. Additionally, this compound has been used in the synthesis of fluorescent dyes, which are used in a variety of applications, including imaging and diagnostics.
Wirkmechanismus
Target of Action
Some related compounds have shown action againstdihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes . These enzymes play crucial roles in the folic acid pathway and fatty acid synthesis respectively, which are essential for cell growth and survival.
Mode of Action
Molecular docking investigations suggest that it may interact with the active sites of its target enzymes . This interaction could inhibit the function of these enzymes, leading to the disruption of essential biochemical pathways.
Biochemical Pathways
The inhibition of DHFR and enoyl ACP reductase enzymes can affect the folic acid pathway and fatty acid synthesis respectively . The disruption of these pathways can lead to the suppression of cell growth and other downstream effects.
Result of Action
The compound has been observed to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . In addition, it also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrazine has several advantages and limitations for use in laboratory experiments. One advantage of this compound is its low toxicity, which makes it safe for use in laboratory experiments. Additionally, this compound is a relatively stable compound, which makes it suitable for use in long-term experiments. However, this compound is also a relatively expensive compound, which may limit its use in some experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrazine. One potential direction is to further study its potential biological effects, such as its antioxidant and anti-inflammatory activities. Additionally, further research could be conducted on its potential applications in the synthesis of organic compounds, such as polymers, pharmaceuticals, and materials. Finally, further research could be conducted on its potential applications in imaging and diagnostics.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-3-4-9(2)13(8)10-7-11-5-6-12-10/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVYIZPJUKPHJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=NC=CN=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-fluorobenzyl)oxime](/img/structure/B3037549.png)

![7-Chloro-5-methylsulfanyltetrazolo[1,5-c]pyrimidine](/img/structure/B3037552.png)
![7-(2,4-Dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3037554.png)

![2-{5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline](/img/structure/B3037557.png)

![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-chloropropanoate](/img/structure/B3037563.png)
![[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] 3-chlorobenzoate](/img/structure/B3037564.png)
![3-{[(3,4-dichlorobenzoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3037565.png)
![[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] 2,6-difluorobenzoate](/img/structure/B3037566.png)
methanone](/img/structure/B3037567.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3,3-dimethylazetidin-2-one](/img/structure/B3037569.png)
![3-chloro-N-[2-[2,4-dimethyl-7-(trifluoromethyl)-1,5-benzodiazepin-1-yl]ethyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B3037571.png)